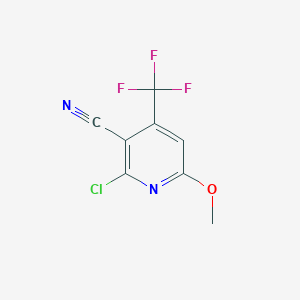

2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

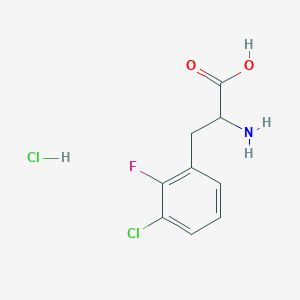

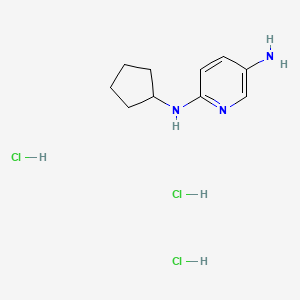

“2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile” is a chemical compound with the empirical formula C7H2ClF3N2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring with a trifluoromethyl group, a chloro group, and a methoxy group attached to it .Scientific Research Applications

Luminescent Material Development

- A derivative of nicotinonitrile has been synthesized and studied for its potential as a blue light-emitting material. The compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, demonstrated good absorption and fluorescence properties, making it suitable for luminescent applications (Ahipa et al., 2014).

Antimicrobial Activity

- Nicotinonitrile derivatives, including 2-methoxy and 2-amino variants, have been synthesized and tested for antimicrobial activity against various bacteria and fungi. These compounds have shown effectiveness in inhibiting microbial growth (Guna et al., 2015).

Dye-Sensitized Solar Cells (DSSCs)

- A new derivative, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, was synthesized and used in dye-sensitized solar cells (DSSCs). The molecule showed a significant increase in efficiency when used as a co-sensitizer, enhancing the spectral coverage and overall efficiency of the solar cells (Hemavathi et al., 2019).

Corrosion Inhibition

- Certain nicotinonitrile derivatives have been found effective as corrosion inhibitors for carbon steel in acidic solutions. These compounds, including 6-[5-(4-methoxyphenyl) furan-2-yl] nicotinonitrile, showed high inhibition efficiency, suggesting their potential use in protecting metals against corrosion (Fouda et al., 2019).

Crystallographic Studies

- The crystal structures of various nicotinonitrile derivatives have been studied, revealing insights into their molecular shapes and interactions. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Chantrapromma et al., 2009).

Synthetic Chemistry

- Nicotinonitrile derivatives have been utilized in various synthetic reactions. For instance, Lewis acid-promoted nucleophilic displacement reactions with organo cuprates have been used to synthesize nicotinamide and nicotinic acid derivatives, showcasing the versatility of these compounds in organic synthesis (Abdel-Aziz, 2007).

Future Directions

The future directions for the research and application of “2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile” and other TFMP derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties .

properties

IUPAC Name |

2-chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2O/c1-15-6-2-5(8(10,11)12)4(3-13)7(9)14-6/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJGCHZLHLIILQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)C(F)(F)F)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,4R)-4-(1-Methylpyrazol-4-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methanol](/img/structure/B2452473.png)

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2452475.png)

![[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide](/img/structure/B2452477.png)

![N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2452482.png)

![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)